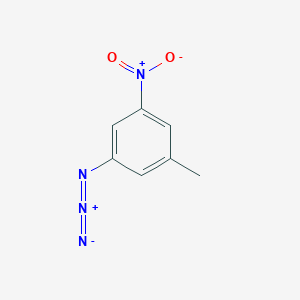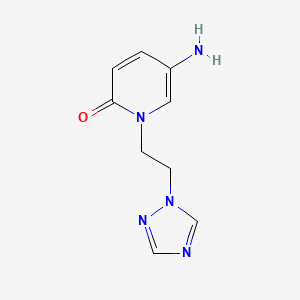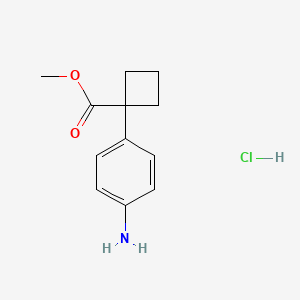![molecular formula C13H9F3O B13476574 [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol: is an organic compound with the molecular formula C13H9F3O. It is a member of the class of benzyl alcohols, characterized by the presence of a phenylmethanol substructure. This compound is notable for its unique arrangement of fluorine atoms on the phenyl rings, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol typically involves the use of fluorinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluorobenzophenone derivatives.
Reduction: Formation of difluorobenzyl derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorine substitution pattern makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science .
Mecanismo De Acción
The mechanism of action of [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 2,3-Difluorobenzyl alcohol
- 4-Fluorobenzyl alcohol
- 3,4-Difluorophenylboronic acid
Comparison: Compared to these similar compounds, [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol is unique due to its specific arrangement of fluorine atoms on the phenyl rings. This unique substitution pattern can result in different chemical reactivity and physical properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C13H9F3O |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
[3-(2,3-difluorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9F3O/c14-11-5-4-8(7-17)6-10(11)9-2-1-3-12(15)13(9)16/h1-6,17H,7H2 |
Clave InChI |
JFASRIQQHVDJEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


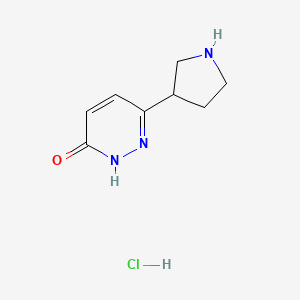

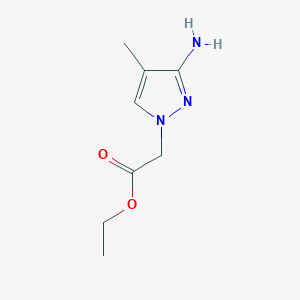

![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
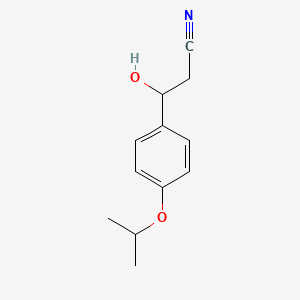
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

